5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid
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Overview
Description
5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid is a chemical compound with the CAS Number: 2484889-08-7 . It has a molecular weight of 263.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 263.06 . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis of Complex Organic Compounds
An efficient synthesis route for complex organic compounds such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists involves key intermediates derived from structurally similar compounds to 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent receptor antagonist, showcases the role of bromo-fluoro-methoxy-methylbenzoic acid derivatives in medicinal chemistry, highlighting their importance in the development of pharmaceutical agents (Hirokawa, Horikawa, & Kato, 2000).
Photodynamic Therapy for Cancer Treatment
Derivatives of this compound have shown promise in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, synthesized from related bromophenol compounds, exhibit high singlet oxygen quantum yield, essential for the efficacy of PDT. These findings underline the potential of such derivatives in developing Type II photosensitizers for cancer treatment, offering a targeted approach with minimal side effects (Pişkin, Canpolat, & Öztürk, 2020).
Enhancement of Synthetic Efficiency
The telescoping process in synthetic chemistry has been applied to compounds similar to this compound, demonstrating the enhancement of synthetic routes for drug discovery intermediates. By reducing isolation processes and increasing overall yield, this approach contributes to the quick supply of key intermediates to medicinal chemistry laboratories, streamlining the drug development process (Nishimura & Saitoh, 2016).
Development of Antioxidant Agents
Bromophenol derivatives, related to this compound, isolated from the red alga Rhodomela confervoides, have been studied for their antioxidant activities. Although some derivatives showed no activity against human cancer cell lines and microorganisms, their potential as natural antioxidants for preventing oxidative deterioration of food suggests a valuable application in food science and nutrition (Zhao et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYXSJIJFMMDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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